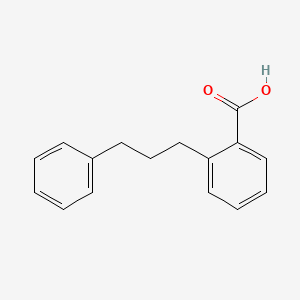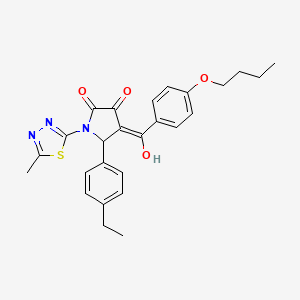![molecular formula C16H15N5O2S B12010975 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)
4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound with the following properties:
Linear Formula: C₁₆H₁₅N₅O₂S
CAS Number: 497823-55-9
Molecular Weight: 341.394 g/mol
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and one sulfur atom. The presence of the pyridinyl group and the thiol functional group adds further complexity to its structure.
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is through a Schiff base reduction route
-
Formation of Schiff Base:
- The aldehyde group from 2,5-dimethoxybenzaldehyde reacts with an amine (such as aniline) to form a Schiff base.
- The resulting compound has the structure: (E)-2-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one .
-
Reduction:
- The Schiff base undergoes reduction using appropriate reducing agents (e.g., sodium borohydride or lithium aluminum hydride).
- The final product is 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol .
Industrial Production:
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions.
Substitution Reactions: It may participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidative conditions (e.g., peracids) can lead to oxidation, while reducing agents (e.g., hydrides) facilitate reduction.
Major Products:
The major products formed during reactions with this compound would vary based on the specific reaction conditions. Detailed studies are needed to identify specific products.
Scientific Research Applications
This compound has diverse applications across scientific fields:
Chemistry: Used as a building block for designing novel molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).
Medicine: Studied for its pharmacological effects (e.g., anticancer, anti-inflammatory).
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H15N5O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5O2S/c1-22-12-6-7-14(23-2)11(9-12)10-18-21-15(19-20-16(21)24)13-5-3-4-8-17-13/h3-10H,1-2H3,(H,20,24)/b18-10+ |
InChI Key |
GAVXYIXJHGZION-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)




![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)


![N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide](/img/structure/B12010959.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12010971.png)
